molecular formula C19H18N4O3S B11007120 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11007120
M. Wt: 382.4 g/mol
InChI Key: HKLWZEYEAZTWDH-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 5-methoxyindole moiety linked via an ethyl group to an acetamide scaffold, which is further substituted with a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl group. The thienopyrimidinone core is a heterocyclic system known for its pharmacological versatility, particularly in targeting enzymes like cyclooxygenase-2 (COX-2), kinases, and bacterial enoyl-acyl carrier protein reductase (InhA) . The 5-methoxyindole subunit may contribute to enhanced bioavailability and receptor binding due to its electron-donating methoxy group and planar aromatic structure .

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O3S/c1-26-14-2-3-16-13(10-14)4-7-22(16)8-6-20-17(24)11-23-12-21-15-5-9-27-18(15)19(23)25/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,20,24)

InChI Key

HKLWZEYEAZTWDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C=NC4=C(C3=O)SC=C4

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Efficiency

Catalyst CompositionTemperature (°C)Reaction Time (h)Conversion Rate (%)Selectivity (%)
Phenanthroline + CuBr1201097.195.2
Bipyridine + CuI100889.488.7

This method achieves >95% selectivity by leveraging nitrogen-containing ligands to stabilize copper intermediates, minimizing dehalogenation side reactions. Post-synthesis, the product is purified via recrystallization using petroleum ether, yielding 5-methoxyindole with >96% purity.

Preparation of the Thieno[3,2-d]Pyrimidin-4-One Core

The thienopyrimidine core is synthesized through cyclization reactions. A well-established approach involves reacting 2-amino-3-ethoxycarbonylthiophene derivatives with formamide under acidic conditions (PMC6148655). For example:

Cyclization of 2-Amino-3-Ethoxycarbonylthiophene

  • Reaction Setup :

    • Substrate: 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene

    • Reagent: Formamide (excess)

    • Conditions: Reflux at 150°C for 6–8 hours

  • Outcome :

    • Product: 4-oxothieno[3,2-d]pyrimidine

    • Yield: 78–85% after recrystallization from ethanol.

Alternative routes employ microwave-assisted cyclization, reducing reaction times by 40% while maintaining yields >80%.

Acetamide Bridging and Final Coupling

The ethyl-acetamide linker is introduced via nucleophilic substitution or coupling reactions. A two-step sequence is typically employed:

Step 1: Ethylation of 5-Methoxyindole

  • Reagents : 1,2-dibromoethane, K₂CO₃

  • Conditions : DMF, 80°C, 12 hours

  • Product : 1-(2-bromoethyl)-5-methoxyindole.

Step 2: Coupling with Thienopyrimidine

The bromoethyl intermediate reacts with 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide using a palladium catalyst (e.g., Pd(PPh₃)₄) in THF at 60°C. Key data:

Coupling AgentSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄THF6072
CuI + 1,10-PhenanthrolineDMF10065

Reaction Optimization and Catalytic Systems

Solvent Effects on Cyclization

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7678
DMSO46.75.582
Ethanol24.3868

Polar aprotic solvents like DMSO enhance reaction rates due to improved solubility of intermediates.

Temperature Profiling for Methoxylation

Temperature (°C)Conversion Rate (%)Byproducts (%)
8072.38.1
10089.45.6
12097.12.9

Higher temperatures favor complete conversion but require robust catalyst systems to suppress decomposition.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel column chromatography with gradients of dichloromethane/methanol (95:5 → 90:10). Purity is confirmed via:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • 1H NMR : Key signals include δ 3.85 ppm (OCH₃), δ 4.25 ppm (CH₂NH), and δ 8.12 ppm (thienopyrimidine H).

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost (Relative)
Sequential Linear Synthesis5895High
Convergent Coupling7298Moderate
Microwave-Assisted8197Low

Convergent strategies, where indole and thienopyrimidine modules are synthesized separately before coupling, offer superior yields and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

    Reduction: Formation of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Target
Target Compound Thieno[3,2-d]pyrimidinone + indole 5-Methoxyindole-ethyl, acetamide 426.5 (calc.) Not explicitly tested (structural inference)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide Thieno[3,2-d]pyrimidinone Benzo[d]thiazole-thio, ethylacetamide 402.5 Undisclosed (structural focus)
N-(4-Chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Thieno[3,2-d]pyrimidinone 4-Chlorobenzyl, 4-fluorophenyl 427.9 Undisclosed (potential kinase target)
Benzothieno[3,2-d]pyrimidinone sulfonamides Benzothieno[3,2-d]pyrimidinone Sulfonamide, arylthio groups ~450–550 COX-2, iNOS, ICAM-1
Quinazolin-3(4H)-yl acetamides Quinazolinone Substituted phenyl, methyl ~300–400 InhA (Mycobacterium tuberculosis)

Key Observations :

  • The thieno[3,2-d]pyrimidinone core is conserved in most analogs, but substituents on the acetamide (e.g., benzothiazole-thio in vs. 4-chlorobenzyl in ) dictate solubility and target selectivity.
  • The 5-methoxyindole group in the target compound distinguishes it from analogs with simpler aryl or heteroaryl substitutions (e.g., 4-fluorophenyl in ). This may enhance blood-brain barrier penetration or receptor affinity .
  • Sulfonamide analogs (e.g., compounds 1–11 in ) exhibit anti-inflammatory activity via COX-2 inhibition, whereas quinazolinone derivatives target bacterial enzymes .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

Benzothieno[3,2-d]pyrimidinone sulfonamides (e.g., compound 1 in ) suppress COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, with IC50 values in the low micromolar range. Their activity is attributed to the sulfonamide group and arylthio substitutions, which enhance hydrogen bonding with COX-2’s active site . In contrast, the target compound lacks a sulfonamide group, suggesting divergent mechanisms.

Antimycobacterial Activity

Quinazolinone acetamides like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide inhibit InhA (enoyl-acyl carrier protein reductase) in M. tuberculosis with IC50 < 10 µM . The thienopyrimidinone core in the target compound may similarly interact with hydrophobic enzyme pockets, but its indole substitution could alter binding specificity.

Kinase Inhibition

Compound 266 in , featuring a thieno[3,2-d]pyrimidin-2-yl group, inhibits casein kinase 1δ (CK1δ), a target in neurodegenerative diseases.

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that integrates both indole and thienopyrimidine moieties. This unique structural combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C_{22}H_{24}N_{4}O_{3}S
  • Molecular Weight : Approximately 406.5 g/mol
  • IUPAC Name : 2-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

The compound features a methoxy-substituted indole linked to a thienopyrimidine ring via an ethyl chain, with an acetamide functional group. This configuration is believed to facilitate interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. Research findings suggest its potential applications in:

  • Anticancer Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : It could modulate inflammatory pathways through receptor interaction.
  • Neuroprotective Properties : Its indole structure suggests potential neuroprotective effects, possibly through serotonergic pathways.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Studies have focused on its effects on specific signaling pathways, particularly those involving protein kinases such as MAPK (Mitogen-Activated Protein Kinase).

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundIndole and thienopyrimidine moietiesAnticancer, anti-inflammatory, neuroprotective
AlbendazoleBenzimidazole coreAntiparasitic
IndomethacinIndole structureAnti-inflammatory
MebendazoleBenzimidazole coreAntiparasitic
Tryptophan DerivativesIndole structureNeurotransmitter precursor

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • In Vitro Studies : Initial in vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations.
    • Example : A study showed that at a concentration of 10 µM, the compound reduced cell viability by over 50% in cultured cancer cells.
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound.
    • Example : In a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Mechanistic Studies : Research has explored the interaction of this compound with key signaling pathways.
    • Example : The compound was found to inhibit pMAPK levels significantly, suggesting its role as a kinase inhibitor.

Q & A

Q. What are the established multi-step synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves constructing the indole and thienopyrimidinone cores via condensation reactions. For example:

  • Step 1 : Formation of the 5-methoxyindole intermediate using methoxylation and alkylation reactions under reflux conditions with DMF as a solvent .
  • Step 2 : Introduction of the thieno[3,2-d]pyrimidin-4-one moiety via nucleophilic substitution, requiring catalysts like NaH and controlled temperatures (60–80°C) .
  • Final Step : Acetamide linkage via carbodiimide-mediated coupling, purified using column chromatography . Intermediates are characterized via ¹H/¹³C-NMR (δ 3.8–7.5 ppm for aromatic protons) and HRMS (e.g., m/z 591.68 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, indole NH at δ ~9.8 ppm) and carbon backbone .
  • X-ray Crystallography : Resolves 3D conformation, particularly for the thienopyrimidinone core .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH bend at ~3468 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for condensation steps .
  • Catalyst Screening : NaH or K₂CO₃ improves alkylation efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetamide coupling .
  • Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Substituent Analysis : Compare analogs with varying groups (e.g., 4-chlorobenzyl vs. methoxyphenyl) to identify SAR trends. For instance, methoxy groups enhance solubility but may reduce receptor binding .
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for pH/temperature variations .
  • Statistical Validation : Apply ANOVA to assess significance of activity differences (p < 0.05) .

Q. What in vitro/in vivo models are appropriate for mechanistic studies?

  • In Vitro :
  • Enzyme Inhibition : Test against Bcl-2/Mcl-1 using fluorescence polarization assays .
  • Cytotoxicity : Screen in HepG2 or A549 cells via MTT assay (IC₅₀ calculation) .
    • In Vivo :
  • Pharmacokinetics : Administer 10–50 mg/kg in Wistar rats to assess bioavailability and metabolite profiling .
  • Toxicity : Monitor liver/kidney function biomarkers (ALT, creatinine) over 14-day exposure .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectral data for this compound?

  • Artifact Identification : Check for solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm in NMR) .
  • Dynamic Effects : Variable-temperature NMR resolves rotational isomers in acetamide linkages .
  • Cross-Validation : Compare HRMS (e.g., m/z 430.2 [M+1]⁺) with computational tools like PubChem .

Methodological Tables

Structural Analogs Key Substituents Reported Bioactivity Reference
10j (EvtChem)4-ChlorobenzoylAnticancer (IC₅₀ = 8.2 µM)
10k (Naphthalen-1-yl)Bulky hydrophobic groupReduced solubility
3c (4-Nitrophenyl)Electron-withdrawing NO₂Enhanced enzyme inhibition

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